molecular formula C12H17BrN2O B8319262 1-(4-Bromo-2-methoxyphenyl)-4-methylpiperazine

1-(4-Bromo-2-methoxyphenyl)-4-methylpiperazine

Cat. No.: B8319262
M. Wt: 285.18 g/mol
InChI Key: UNEWUCBXXPTNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methoxyphenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-4-methylpiperazine

InChI

InChI=1S/C12H17BrN2O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8H2,1-2H3

InChI Key

UNEWUCBXXPTNCW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A bromine solution (1.24 ml, 24.2 mmol) in 9.7 ml AcOH is added dropwise to a cooled solution (ca. 5° C.) of 1-(2-Methoxy-phenyl)-4-methyl-piperazine (as obtained in preparation 71, 5 g, 24.2 mmol) in AcOH (87 ml). After complete addition, the cooling bath is removed and reaction mixture allowed to warm up to RT. The dark violet solution is concentrated in vacuo, 20 ml de-ionized water is added and the pH is adjusted basic with a 20% NaOH solution. The mixture is extracted several times with CH2Cl2 and the combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography on a 120 g silica gel column on a Combiflash Companion™ (Isco Inc.) apparatus (gradient CH2Cl2/CH2Cl2:EtOH:NH3 90:9:1 from 1:0=>0:1) to afford the title compound as a dark brown oil, Rt=0.767 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 285 (M+1, 79Br)+.
Quantity
1.24 mL
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reactant
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5 g
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9.7 mL
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solvent
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87 mL
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solvent
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Synthesis routes and methods II

Procedure details

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[BH3-]C#N
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Synthesis routes and methods III

Procedure details

Dissolve 1-(4-bromo-2-methoxy-phenyl)-piperazine (7.0 g, 25.8 mmol) and acetic acid (5.9 mL, 103.2 mmol) in methanol (500 mL) and add aqueous formaldehyde (37%, 5.3 mL). After 5 min, add sodium cyanoborohydride (4.05 g, 64.5 mmol) and stir the mixture at room temperature overnight. Concentrate the reaction mixture in vacuo and partition between dichloromethane (200 mL) and 1 N sodium hydroxide (200 mL). Separate the organic portion and extract the aqueous portion with dichloromethane (2×100 mL). Dry the combined organics (Na2SO4), filter, and concentrate in vacuo to afford 7.1 g (96%) of the title compound. MS/ES m/z (79Br) 285.0 [M+H]−.
Quantity
7 g
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reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
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500 mL
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solvent
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5.3 mL
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4.05 g
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Yield
96%

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